N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine
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Overview
Description
N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole-pyridine intermediate with benzylamine under reductive amination conditions using a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)benzylamine: Similar structure but lacks the thiazole and pyridine rings.
2-Amino-4-(3-methoxyphenyl)thiazole: Contains the thiazole ring but lacks the pyridine and benzylamine groups.
N-Benzyl-2-pyridylamine: Contains the pyridine and benzylamine groups but lacks the thiazole ring.
Uniqueness
N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine is unique due to the combination of the thiazole, pyridine, and benzylamine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
303163-36-2 |
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Molecular Formula |
C22H20N4OS |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[2-(benzylamino)pyridin-4-yl]-4-(3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H20N4OS/c1-27-18-9-5-8-16(12-18)20-21(28-22(23)26-20)17-10-11-24-19(13-17)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H2,23,26)(H,24,25) |
InChI Key |
BTNSFHSHAYTCRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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